Beta-Carotene
Overview
Description
Beta-Carotene is a naturally occurring pigment found in plants, giving them their vibrant orange-yellow color. It belongs to the carotenoid family, which includes over 600 compounds. This compound is a precursor to vitamin A, meaning it can be converted into vitamin A in the body, which is essential for vision, immune function, and overall health .
Mechanism of Action
Target of Action
Beta-carotene, a precursor of vitamin A, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play a crucial role in modulating the expression of specific genes, thereby influencing various physiological processes .
Mode of Action
This compound interacts with its targets by being metabolized into retinoids, which then bind to RARs and RXRs . This binding modulates the expression of specific genes, leading to various physiological effects . In vitro studies have shown that this compound can ameliorate oxidative stress, enhance antioxidant activity, and decrease apoptosis in hepatocytes .
Biochemical Pathways
This compound is involved in the isoprene synthesis pathway . It is metabolized into retinoids via the action of the enzyme this compound oxygenase 1 . The retinoids can be stored as esters or further oxidized and excreted via phase 2 metabolism pathways .
Pharmacokinetics
This compound’s absorption depends on the presence of bile and absorbable fat in the intestinal tract . Supplemental forms of this compound have markedly greater bioavailability than dietary this compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is known for its antioxidant properties, which can help protect cells from damage . Furthermore, its metabolites can modulate the expression of specific genes, leading to reduced incidence of several chronic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the morphology and biosynthesis of E. coli membrane can be genetically modified to increase the storage space of this compound . Additionally, dietary intake and serum levels of this compound can impact its bioavailability and bioactivity .
Biochemical Analysis
Biochemical Properties
Betacarotene plays a crucial role in biochemical reactions. It serves as a precursor for vitamin A and prevents several chronic-degenerative diseases . Betacarotene interacts with various enzymes, proteins, and other biomolecules. For instance, it can be converted to retinol in a process catalyzed by carotenoid oxygenase .
Cellular Effects
Betacarotene influences cell function by acting as an antioxidant, activating certain gene expressions associated with cell-to-cell communication, modulating lipoxygenase activity, and impacting immune response . It also plays a role in preventing various diseases, such as tumor formation, cardiovascular diseases, and vision-related conditions .
Molecular Mechanism
At the molecular level, Betacarotene exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The antioxidant property of Betacarotene may result from its double carbon-carbon bonds interacting with each other via conjugation, causing electrons in the molecule to move freely across these areas of the molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Betacarotene change over time. High-performance liquid chromatography (HPLC) and TLC-Densitometry methods have been used to analyze Betacarotene, demonstrating its stability and degradation over time .
Dosage Effects in Animal Models
The effects of Betacarotene vary with different dosages in animal models. While specific dosage effects are not mentioned in the references, it is known that diet rich in carotenoids imparts health benefit properties .
Metabolic Pathways
Betacarotene is involved in various metabolic pathways. It acts as a precursor to plant hormone ABA and strigolactones . It also interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Subcellular Localization
It is known that carotenoids can directly interact with some free radical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Carotene can be synthesized chemically through various methods. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a double bond. This process is repeated to build the long chain of conjugated double bonds characteristic of betacarotene .
Industrial Production Methods: Industrial production of betacarotene can be achieved through chemical synthesis or extraction from natural sources. Chemical synthesis involves multiple steps, including the formation of intermediates like retinal. Alternatively, betacarotene can be extracted from algae, such as Dunaliella salina, which is rich in this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Carotene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form retinal, which is further reduced to retinol (vitamin A).
Reduction: The reduction of retinal to retinol is catalyzed by retinaldehyde reductase.
Substitution: this compound can undergo substitution reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Requires reducing agents like NADPH in biological systems.
Major Products:
Retinal: An intermediate in the conversion of betacarotene to vitamin A.
Scientific Research Applications
Beta-Carotene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Beta-Carotene is one of several carotenoids, including:
Alpha-carotene: Similar to betacarotene but with a slightly different structure.
Lycopene: A red carotenoid found in tomatoes, known for its antioxidant properties.
Lutein and Zeaxanthin: Yellow carotenoids found in leafy greens, important for eye health
This compound is unique in its high provitamin A activity, making it a crucial dietary component for maintaining vision and immune function .
Properties
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHQHLEOONYIE-JLTXGRSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
Record name | BETA-CAROTENE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | BETA-CAROTENE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020253 | |
Record name | beta-Carotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to brownish-red crystals or crystalline powder, Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation), Deep purple or red solid; [Merck Index], Solid | |
Record name | BETA-CAROTENE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | BETA-CAROTENE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | beta-Carotene | |
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Record name | beta-Carotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |
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Boiling Point |
633-577ºC, 654.00 to 657.00 °C. @ 760.00 mm Hg | |
Record name | Beta carotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06755 | |
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Record name | beta-Carotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies, SOL IN FAT SOLVENTS, Soluble in acetone, Soluble in vegetable oils, For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page., 0.6 mg/mL | |
Record name | Beta carotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06755 | |
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Record name | BETA-CAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Carotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.00 at 20 °C/20 °C | |
Record name | BETA-CAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Beta-carotene is an antioxidant that presents significant efficacy against the reactive oxygen species singlet oxygen. Beta-carotene acts as a scavenger of lipophilic radicals within the membranes of every cell compartments. It also presents an oxidative modification of LDL. The presence of long chains of conjugated double bonds is responsible for its antioxidative properties by allowing beta-carotene to chelate oxygen-free radicals and dissipate their energy. The chelation of free radicals inhibits the peroxidation of lipids. The effect of beta-carotene in the immune response is thought to be related to the direct effect on the thymus which increases the production of immune cells., IN HEMATOPORPHYRIN PHOTOSENSITIZED MICE BETA-CAROTENE SHOWED PHOTOPROTECTION WAS DUE TO FREE RADICAL SCAVENGING OR SINGLET O QUENCHING BUT ALSO A POSSIBLE ROLE OF 400 NM LIGHT ABSORPTION, A PROPERTY OF BETA-CAROTENE., Beta carotene protects patients with erythropoietic protoporphyria against severe photosensitivity reactions (burning sensation, edema, erythema, pruritus, and/or cutaneous lesions). The drug has no effect on the basic biochemical abnormality of erythropoietic protoporphyria (eg, erythrocyte, plasma, and stool concentrations of protoporphyrins are not altered by the drug). The precise mechanism by which the drug exerts photoprotection has not been established. There is some evidence that photosensitizers may act through the formation of singlet excited oxygen and/or free radicals. Since in vitro studies indicate that beta carotene can quench free radicals and singlet excited oxygen, this may be the mechanism by which the drug acts. It is unlikely that beta carotene acts simply as a filter for the wavelengths of light that induce phototoxic effects., beta-Carotene inhibits UV-B carcinogenesis. beta-Carotene is an excellent quencher of singlet oxygen, and can quench free radicals. beta-Carotene has been shown to quench singlet oxygen/free radical reactions in the skin of porphyric mice, and has been found to quench excited species formed on irradiation of mouse skin by UV-B. | |
Record name | Beta carotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06755 | |
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Record name | BETA-CAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep purple, hexagonal prisms from benzene and methanol, Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow, CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED, Red-brown hexagonal prisms from benzene and methanol | |
CAS No. |
7235-40-7 | |
Record name | β-Carotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7235-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Beta carotene [USAN:USP] | |
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Record name | Beta carotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06755 | |
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Record name | beta Carotene | |
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Record name | .beta.,.beta.-Carotene | |
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Record name | beta-Carotene | |
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Record name | BETA CAROTENE | |
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Record name | BETA-CAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Carotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176-184ºC, 183 °C (evacuated tube), 183 °C | |
Record name | Beta carotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | BETA-CAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Carotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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